![molecular formula C20H16FN3O3S2 B2505138 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide CAS No. 1021116-77-7](/img/structure/B2505138.png)
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide
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Overview
Description
The compound N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as enzyme inhibitors or receptor antagonists. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolo[3,2-a]pyrimidin and benzenesulfonamide are present in the compounds discussed in the papers, suggesting a potential for similar biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often include the condensation of various anilines with intermediates obtained from reactions with dimethylformamide dimethylacetal . The synthesis of benzenesulfonamide derivatives, as seen in the first paper, involves structure-activity relationship (SAR) studies to optimize the inhibitory potency of the compounds . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to the one includes a thiazolo[3,2-a]pyrimidin core, which is a common feature in many biologically active compounds. The presence of substituents such as methyl groups and a fluorobenzene moiety can significantly affect the compound's binding affinity and selectivity towards its biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds are crucial for enhancing their biological activity. For instance, the introduction of a fluorine atom in the benzenesulfonamide moiety can lead to improved pharmacokinetic properties and metabolic stability . The reactivity of the thiazolo[3,2-a]pyrimidin core can also be manipulated to generate a variety of analogs with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and ability to cross biological membranes. The introduction of a fluorine atom often increases the lipophilicity of the compound, which can be beneficial for oral bioavailability .
Scientific Research Applications
Fluorescent Probes for Toxic Benzenethiols Detection
The development of fluorescent probes for the detection of toxic benzenethiols over biologically active aliphatic thiols highlights the importance of sulfonamide compounds in environmental and biological sciences. These probes are designed for selective discrimination, demonstrating the potential for sulfonamide derivatives in creating sensitive and selective detection techniques useful in chemical, biological, and environmental studies (Wang et al., 2012).
Investigation of Peripheral Benzodiazepine Receptors (PBRs)
Sulfonamide derivatives have also been synthesized for studying the peripheral benzodiazepine receptors (PBRs), showcasing their utility in neurodegenerative disorder research. These compounds, through their selective binding to PBRs, provide insights into the role of PBRs in neurodegeneration, offering a pathway for developing novel diagnostic and therapeutic tools (Fookes et al., 2008).
Anticancer and DNA Interaction Studies
Ternary copper(II)-sulfonamide complexes have been explored for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The variation in the sulfonamide derivative impacts the interaction with DNA, offering a method for inducing cell death primarily through apoptosis. Such studies underline the potential of sulfonamide compounds in cancer research, providing a foundation for developing new anticancer agents (González-Álvarez et al., 2013).
Photosensitizers for Photodynamic Therapy
Sulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are significant for their application in photodynamic therapy, a treatment method for cancer, demonstrating the role of sulfonamide derivatives in developing effective photosensitizers with potential therapeutic applications (Pişkin et al., 2020).
Synthesis and Biological Evaluation of Thiourea Derivatives
Thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial activity. Such compounds, inspired by antituberculosis pro-drugs, highlight the importance of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (Ghorab et al., 2017).
Future Directions
The thiazolopyrimidine moiety, a key part of this compound, can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests potential future directions in the design of new medicines, including anticancer drugs .
Mechanism of Action
properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)18(11-28-20)14-4-3-5-16(10-14)23-29(26,27)17-8-6-15(21)7-9-17/h3-11,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAOZNQZXQMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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